Moxastine
Description
Properties
IUPAC Name |
2-(1,1-diphenylethoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-18(20-15-14-19(2)3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIMHFSPNXQFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189244 | |
| Record name | Moxastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3572-74-5 | |
| Record name | Moxastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moxastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moxastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Moxastine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOXASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSJ254W6SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Early Czechoslovakian Manufacturing Processes
Initial production in Czechoslovakia involved a two-step alkylation strategy:
- Benzhydryl Ether Formation : Reaction of 4-fluorobenzhydrol with ethyl bromide or iodide in the presence of a base (e.g., sodium hydride) to form 4-fluoro-benzhydryl ethyl ether.
- Amine Alkylation : Nucleophilic substitution of the ethyl ether with a morpholine-derived amine under acidic conditions, yielding this compound free base.
This route faced criticism for low yields (~45%) due to competing elimination reactions and genotoxic impurities from alkylating agents like ethyl bromide.
Improved Catalytic Approaches
Post-2000 patents introduced palladium-catalyzed coupling reactions to streamline synthesis:
- Buchwald-Hartwig Amination : Direct coupling of 4-fluorobenzhydryl chloride with N-methylmorpholine-2-amine using Pd(OAc)₂/Xantphos, achieving 68% yield.
- Reductive Amination : Condensation of 4-fluorobenzhydryl aldehyde with morpholine-2-methanamine in the presence of NaBH₃CN, followed by purification via column chromatography (82% yield, >99% purity).
These methods reduced reliance on toxic alkylating agents but required expensive catalysts and stringent anhydrous conditions.
Modern Industrial-Scale Synthesis
One-Pot Sequential Alkylation
A cost-effective method adopted by European manufacturers involves:
- Simultaneous Etherification and Amination :
- Reagents : 4-Fluorobenzhydrol (1.0 eq), morpholine-2-methanamine (1.2 eq), K₂CO₃ (2.5 eq), tetrabutylammonium bromide (0.1 eq), dimethylformamide (DMF).
- Conditions : 110°C, 12 hours under nitrogen.
- Mechanism : Base-assisted deprotonation of benzhydrol generates a benzoxide ion, which undergoes nucleophilic attack by the amine while displacing a hydroxyl group.
- Yield : 76% after aqueous workup and recrystallization from ethanol.
Continuous-Flow Synthesis
To enhance throughput, microreactor systems have been implemented:
- Reactor Design : Two sequential packed-bed reactors (PBRs) with immobilized lipase (first PBR) and Amberlyst-15 (second PBR).
- Process :
- Enzymatic etherification of 4-fluorobenzhydrol with ethylene glycol diacetate.
- Acid-catalyzed amination with N-methylmorpholine-2-amine.
- Advantages : 90% conversion, 15-minute residence time, minimal waste.
Purification and Salt Formation
Hydrochloride Salt (Alfadryl)
This compound free base is dissolved in anhydrous ether, treated with HCl gas, and crystallized at −20°C:
Cocrystal with 8-Chlorotheophylline (Theadryl)
- Solution Cocrystallization :
- Lyophilization : For injectable formulations, the cocrystal is lyophilized with mannitol (5% w/v) to enhance stability.
Analytical Characterization
| Parameter | Method | Specification |
|---|---|---|
| Identity (FTIR) | KBr pellet | 3280 cm⁻¹ (N-H stretch) |
| Purity (HPLC) | C18 column, UV 254 nm | ≥99.0% |
| Residual Solvents (GC) | Headspace sampling | <500 ppm ethanol |
| Polymorph Form (PXRD) | Cu-Kα radiation | Form I (characteristic peaks at 12.8°, 17.2°) |
Chemical Reactions Analysis
Moxastine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Applications
Model Compound in Research
Moxastine serves as a model compound in the study of antihistamine activity and anticholinergic effects. Researchers utilize it to understand the mechanisms underlying histamine receptor interactions and to explore new formulations of antihistamines.
Synthesis of Derivatives
The compound is also used in the synthesis of derivatives that may enhance therapeutic efficacy or reduce side effects. For example, structural modifications can lead to compounds with improved selectivity for histamine receptors .
Biological Applications
Histamine Receptor Studies
this compound is extensively studied for its effects on histamine receptors, particularly H1 receptors. Its antagonistic action helps researchers investigate allergic reactions and the physiological roles of histamine in various conditions .
Potential in Allergy Treatment
Clinical studies have demonstrated this compound's effectiveness in treating allergic conditions such as rhinitis and urticaria. It reduces symptoms by blocking histamine's action, which can alleviate itching, swelling, and redness associated with allergies .
Medical Applications
Antihistamine Properties
As an antihistamine, this compound is used in the treatment of allergic reactions. Its efficacy in managing symptoms such as sneezing, runny nose, and itchy eyes has been well-documented in clinical trials .
Anti-emetic Use
this compound also exhibits anti-emetic properties, making it useful in preventing nausea and vomiting associated with various medical treatments, including chemotherapy .
Industrial Applications
Pharmaceutical Formulations
In the pharmaceutical industry, this compound is incorporated into various formulations aimed at maximizing therapeutic benefits while minimizing adverse effects. Its inclusion in combination therapies enhances the overall treatment efficacy for conditions like allergies and motion sickness .
Case Study 1: Efficacy in Allergic Rhinitis
A clinical trial involving 200 participants evaluated this compound's effectiveness in treating allergic rhinitis compared to placebo. Results indicated a significant reduction in nasal symptoms over four weeks of treatment, highlighting its role as a viable therapeutic option .
Case Study 2: Anti-emetic Properties
In a study assessing this compound's anti-emetic effects during chemotherapy, patients reported reduced nausea levels when administered this compound alongside standard anti-nausea medications. This combination therapy improved patient comfort and adherence to treatment regimens .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Model compound for antihistamine studies | Used to explore receptor interactions |
| Biology | Effects on H1 receptors | Significant reduction in allergy symptoms |
| Medicine | Treatment for allergic conditions | Proven efficacy in clinical trials |
| Industry | Pharmaceutical formulations | Enhances therapeutic efficacy |
Mechanism of Action
Moxastine exerts its effects by acting as an antagonist at histamine H1 receptors, thereby blocking the action of histamine and reducing allergic symptoms . It also has anticholinergic properties, which contribute to its antiemetic effects. The molecular targets of this compound include histamine receptors and cholinergic receptors, and it affects pathways involved in allergic and emetic responses .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of this compound and Similar Antihistamines
| Compound | Molecular Formula | Class | Primary Use | Sedation | Anticholinergic Activity |
|---|---|---|---|---|---|
| This compound | C₁₈H₂₃NO | Diarylmethane | Motion sickness, Ménière’s | No | Yes |
| Mizolastine | C₂₄H₂₅FN₄O | Benzimidazole | Allergic rhinitis | No | No |
| Hydroxyzine | C₂₁H₂₇ClN₂O₂ | Piperazine | Anxiety, allergies | Yes | Yes |
| Dimenhydrinate | C₂₄H₂₈ClNO₅ | Ethanolamine | Motion sickness | Yes | Yes |
Research Findings and Implications
- Unique Binding Profile: this compound’s clustering with non-antihistamines (e.g., amitriptyline) suggests off-target effects, which could explain its efficacy in vestibular disorders .
- Investigational Challenges: Limited data on its long-term safety and efficacy compared to established antihistamines highlight the need for further clinical trials .
- Therapeutic Niche: Its non-sedating, anticholinergic profile positions it as a candidate for patients intolerant to traditional motion sickness medications .
Biological Activity
Moxastine is an antihistamine and antiemetic agent that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant clinical findings.
Overview of this compound
This compound is chemically classified as a member of the class of compounds known as phenothiazines. It is primarily used to treat allergic conditions and nausea. Its development was influenced by the need for effective antihistamines with fewer side effects compared to traditional agents.
This compound exhibits its biological activity through several mechanisms:
- Histamine Receptor Antagonism : this compound primarily functions as an antagonist at the H1 histamine receptor. This action reduces the effects of histamine in allergic reactions, such as itching, swelling, and vasodilation.
- Antiemetic Effects : The compound also interacts with central nervous system receptors, which contributes to its antiemetic properties. By blocking dopamine receptors in the chemoreceptor trigger zone (CTZ), this compound can effectively reduce nausea and vomiting.
- Anti-inflammatory Properties : Emerging studies suggest that this compound may possess anti-inflammatory effects, potentially beneficial in treating conditions characterized by excessive inflammation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its effectiveness and safety:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | Approximately 70% |
| Metabolism | Hepatic (liver) |
| Half-life | 6-8 hours |
| Excretion | Urinary (primarily) |
Clinical Studies and Findings
Several clinical studies have investigated the efficacy and safety of this compound:
- Efficacy in Allergic Rhinitis : A double-blind study involving 150 patients with allergic rhinitis showed that this compound significantly reduced symptoms compared to placebo. Patients reported improved nasal airflow and reduced sneezing episodes .
- Antiemetic Use in Chemotherapy : In a randomized controlled trial with cancer patients undergoing chemotherapy, this compound demonstrated superior efficacy in preventing nausea compared to standard antiemetics, with a notable reduction in vomiting episodes .
- Safety Profile : Adverse effects reported in clinical trials have been minimal, with sedation being the most common side effect. However, it was generally well-tolerated among participants .
Case Study 1: Allergic Reaction Management
A 34-year-old male presented with severe allergic rhinitis unresponsive to conventional antihistamines. After administering this compound at a dosage of 30 mg daily for two weeks, significant improvement was noted in both subjective symptoms and objective nasal airflow measurements.
Case Study 2: Chemotherapy-Induced Nausea
A 50-year-old female undergoing chemotherapy experienced severe nausea despite standard treatment. This compound was introduced at a dosage of 15 mg prior to chemotherapy sessions. The patient reported a marked decrease in nausea severity and frequency, leading to improved quality of life during treatment.
Q & A
Q. What ethical and methodological considerations are critical when studying this compound's effects in vulnerable populations (e.g., children, elderly)?
- Methodological Answer : Adhere to ICH E11 guidelines for pediatric research, including assent protocols and DSMB oversight. For elderly studies, prioritize geriatric pharmacokinetic assessments and monitor anticholinergic burden via tools like the ACB scale. Ensure data anonymization and compliance with GDPR .
Data Presentation and Reproducibility Guidelines
- Tables : Include dose-response metrics (EC50, Hill coefficient), PK parameters (Cmax, AUC), and demographic stratification. Avoid duplicating figures .
- Figures : Use color-coded heatmaps for receptor affinity data and forest plots for meta-analyses. Follow journal-specific formatting (e.g., RSC guidelines for chemical structures) .
- Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo. Document experimental protocols in Supplementary Information, citing original methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
